molecular formula C14H18BrNO4 B2612333 Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate CAS No. 709665-73-6

Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate

Cat. No. B2612333
CAS RN: 709665-73-6
M. Wt: 344.205
InChI Key: WBOPTLASVNELEY-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, also known as MBTBA, is a synthetic molecule that is used in a variety of scientific research applications. It is a compound of bromine, carbon, oxygen, and nitrogen atoms, and is a member of the family of brominated phenylacetates. MBTBA is a useful reagent for organic synthesis and has been used in a variety of scientific studies.

Scientific Research Applications

Synthesis and Antimicrobial Agents

A study conducted by Doraswamy and Ramana (2013) outlines the synthesis of substituted phenyl azetidines with potential antimicrobial properties. The synthesis pathway includes the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several steps, ultimately yielding 3-(4-bromo phenyl) azetidine. This research highlights the utility of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate in developing compounds with antimicrobial activity (Doraswamy & Ramana, 2013).

Polymer Synthesis

In another study, Gao, Sanda, and Masuda (2003) focused on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. The study explored the properties of the formed polymers, demonstrating the chemical's role in the field of polymer science and its potential for creating new materials with unique properties (Gao, Sanda, & Masuda, 2003).

Conformational Analysis

Ejsmont, Gajda, and Makowski (2007) provided insights into the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both crystalline state and gas phase through X-ray diffraction and DFT calculations. This study underscores the importance of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate in understanding the structural and conformational aspects of complex organic molecules (Ejsmont, Gajda, & Makowski, 2007).

Isotopic Enrichment

Bazewicz et al. (2011) explored the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, focusing on the impact of cyanation solvent on isotopic enrichment. This research highlights the compound's relevance in preparing isotopically labeled molecules for spectroscopic studies and its potential applications in studying molecular interactions and environments (Bazewicz et al., 2011).

Fluorimetric Chemosensors

Esteves, Raposo, and Costa (2016) developed novel fluorescent 4,5-diarylimidazolyl-phenylalanines as potential fluorimetric chemosensors for ion recognition, using N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester. This work demonstrates the compound's utility in creating chemosensory peptidic frameworks for detecting biologically and analytically important ions (Esteves, Raposo, & Costa, 2016).

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOPTLASVNELEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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